

DIANA Assay vs. Traditional ELISA: A Comprehensive Comparison for Researchers

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Compound of Interest

Compound Name: *Diana*

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For decades, the Enzyme-Linked Immunosorbent Assay (ELISA) has been a cornerstone of protein quantification in life sciences research. However, the emergence of novel technologies like the Dual-analyte Immunoassay with Nuclease-Assisted (**DIANA**) assay presents researchers with new possibilities for sensitivity and versatility. This guide provides a detailed comparison of the **DIANA** assay and traditional sandwich ELISA methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal assay for their needs.

At a Glance: Key Performance Differences

The primary distinctions between the **DIANA** assay and traditional ELISA lie in their detection mechanisms, which directly impact key performance metrics such as sensitivity and dynamic range. While ELISA relies on an enzyme-linked secondary antibody for signal generation, **DIANA** employs a DNA-linked small-molecule inhibitor probe and quantitative PCR (qPCR) for detection, resulting in significant signal amplification.

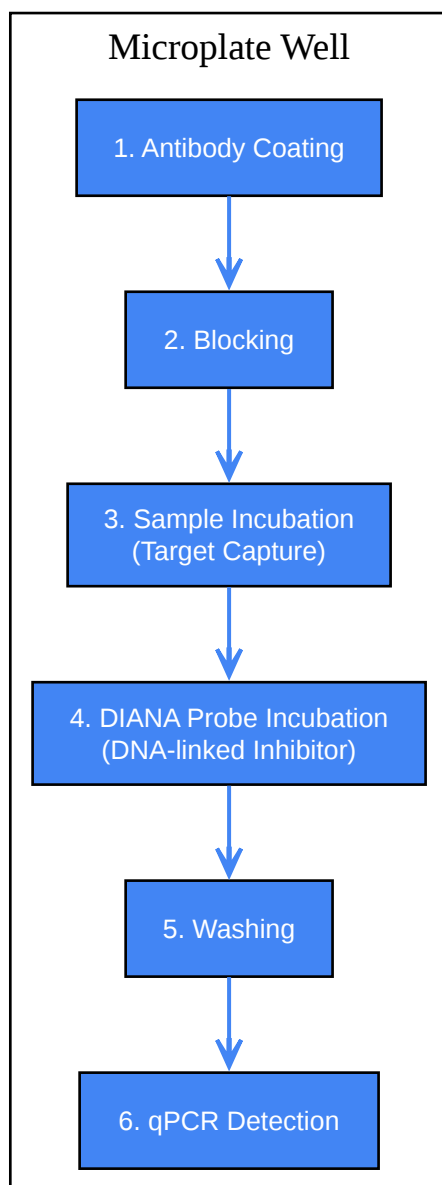
Feature	DIANA Assay	Traditional Sandwich ELISA
Sensitivity	Zeptomolar (10^{-21} M) range	Picomolar (10^{-12} M) to Nanomolar (10^{-9} M) range
Dynamic Range	Up to 6 logs	Typically 2-3 logs
Detection Method	Quantitative PCR (qPCR)	Colorimetric, Fluorometric, or Chemiluminescent
Assay Time	~4-6 hours (including qPCR)	~4-5 hours
Specificity	High (dual recognition: antibody and active site ligand)	High (dependent on antibody pair specificity)
Primary Application	Ultra-sensitive protein quantification, enzyme inhibitor screening	Routine protein quantification

Experimental Workflow Comparison

The fundamental workflows of both assays involve target capture on a solid phase, but they diverge significantly in the detection and signal amplification steps.

DIANA Assay Workflow

The **DIANA** assay leverages the specificity of both an antibody and a small-molecule inhibitor targeting the active site of the enzyme of interest. The use of a DNA--linked probe allows for extraordinary signal amplification through qPCR.

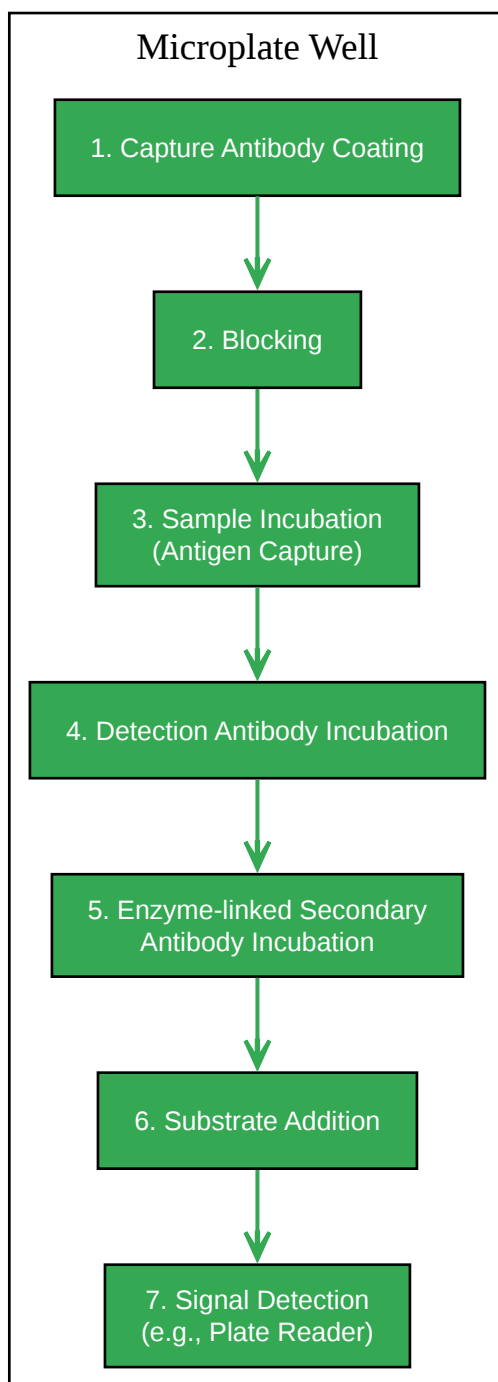


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DIANA Assay Experimental Workflow

Traditional Sandwich ELISA Workflow

The sandwich ELISA protocol is a well-established method that relies on a matched pair of antibodies to capture and detect the target antigen. Signal generation is typically achieved through an enzyme-conjugated secondary antibody that catalyzes a colorimetric or chemiluminescent reaction.



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Traditional Sandwich ELISA Workflow

Quantitative Performance Data: A Head-to-Head Comparison

A study by Navrátil et al. (2017) in *Nucleic Acids Research* provides a direct quantitative comparison of the **DIANA** assay and a traditional sandwich ELISA for the detection of two cancer biomarkers: prostate-specific membrane antigen (PSMA) and carbonic anhydrase IX (CAIX). The results highlight the superior sensitivity and dynamic range of the **DIANA** assay.

Analyte	Assay Type	Limit of Detection (LOD)	Dynamic Range
PSMA	DIANA	~10 zmol (10^{-20} mol)	~6 logs
ELISA	~2 fmol (2×10^{-15} mol)	~2.5 logs	
CAIX	DIANA	~100 zmol (10^{-19} mol)	~5 logs
ELISA	~10 fmol (10^{-14} mol)	~2 logs	

Experimental Protocols

Below are detailed, representative protocols for both the **DIANA** assay and a traditional sandwich ELISA.

DIANA Assay Protocol (Adapted from Navrátil et al., 2017)

1. Antibody Immobilization:

- Coat high-binding 96-well plates with a capture antibody specific for the target protein (e.g., 50 μ L of 5 μ g/mL antibody in PBS) overnight at 4°C.

2. Blocking:

- Wash the wells three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
- Block non-specific binding sites by incubating with 200 μ L of Blocking Buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

3. Sample Incubation:

- Wash the wells three times with Wash Buffer.
- Add 50 µL of standards or samples diluted in Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20) to the wells.
- Incubate for 1-2 hours at room temperature with gentle shaking.

4. **DIANA** Probe Incubation:

- Wash the wells three times with Wash Buffer.
- Add 50 µL of the **DIANA** probe (small-molecule inhibitor linked to a DNA oligonucleotide) diluted in Assay Buffer to each well. The optimal concentration of the probe needs to be determined empirically.
- Incubate for 1 hour at room temperature with gentle shaking.

5. Final Washes:

- Wash the wells five times with Wash Buffer to remove any unbound probe.

6. qPCR Detection:

- Prepare a standard qPCR reaction mix.
- Add the qPCR master mix to each well of the **DIANA** plate.
- Seal the plate and perform qPCR using a standard thermal cycler. The amount of target protein is proportional to the amount of amplified DNA, which is inversely proportional to the C_q value.

Traditional Sandwich ELISA Protocol

1. Plate Coating:

- Dilute the capture antibody to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer).
- Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding plate.
- Incubate overnight at 4°C.

2. Blocking:

- Aspirate the coating solution and wash the plate 2-3 times with 200 μ L of Wash Buffer (e.g., PBS with 0.05% Tween-20) per well.
- Add 200 μ L of Blocking Buffer (e.g., PBS with 1% BSA) to each well.
- Incubate for 1-2 hours at room temperature or 37°C.

3. Sample Incubation:

- Wash the plate as described above.
- Add 100 μ L of appropriately diluted standards and samples to the wells.
- Incubate for 1-2 hours at room temperature.

4. Detection Antibody Incubation:

- Wash the plate.
- Add 100 μ L of the biotinylated detection antibody, diluted in Blocking Buffer, to each well.
- Incubate for 1 hour at room temperature.

5. Enzyme-Conjugate Incubation:

- Wash the plate.
- Add 100 μ L of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in Blocking Buffer, to each well.
- Incubate for 30 minutes at room temperature in the dark.

6. Substrate Development:

- Wash the plate.
- Add 100 μ L of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
- Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

7. Reaction Stopping and Measurement:

- Add 50 μ L of Stop Solution (e.g., 2N H_2SO_4) to each well.
- Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Conclusion

The **DIANA** assay represents a significant advancement in immunoassay technology, offering unprecedented sensitivity and a broader dynamic range compared to traditional ELISA methods. This makes it particularly well-suited for applications requiring the detection of low-abundance proteins or for studies where sample volume is limited. Furthermore, its unique ability to serve as a platform for screening small-molecule inhibitors provides added value for drug discovery and development.

While traditional ELISA remains a robust and cost-effective method for routine protein quantification, researchers working at the limits of detection or requiring a wider quantitative window should consider the advantages offered by the **DIANA** assay. The choice between these two powerful techniques will ultimately depend on the specific requirements of the research question at hand.

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